molecular formula C11H10ClNO B358487 7-chloro-4,8-dimethylquinolin-2(1H)-one CAS No. 53761-49-2

7-chloro-4,8-dimethylquinolin-2(1H)-one

Cat. No. B358487
CAS RN: 53761-49-2
M. Wt: 207.65g/mol
InChI Key: UASKNUBMLMFPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4,8-dimethylquinolin-2(1H)-one is a chemical compound with the molecular formula C11H10ClNO .


Molecular Structure Analysis

The molecular structure of 7-chloro-4,8-dimethylquinolin-2(1H)-one consists of 11 carbon atoms, 10 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-chloro-4,8-dimethylquinolin-2(1H)-one, such as its melting point, boiling point, and density, are not available in the current resources .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

7-Chloro-4,8-dimethylquinolin-2(1H)-one has been used in synthesizing new derivatives for potential antitumor drugs. Kouznetsov et al. (2016) reported the synthesis of 7-chloro-4-phenoxyquinoline derivatives showing promising models for antitumor drugs with good cytotoxic activity against various human cancer cell lines (Kouznetsov et al., 2016).

Solution Chemistry and Metal Binding

The compound is part of the 8-hydroxyquinolines family, known for their metal ion chelating properties. Summers et al. (2020) explored how 8-hydroxyquinolines bind divalent metals like copper and zinc, which is essential for understanding their application in analytical and pharmaceutical fields (Summers et al., 2020).

Antiplasmodial and Antibacterial Activity

Research indicates the utility of 7-chloroquinoline derivatives in antimalarial and antibacterial applications. Beagley et al. (2003) synthesized compounds showing in vitro activity against Plasmodium falciparum, providing insights into potential antimalarial therapies (Beagley et al., 2003).

Luminescent Properties

The compound's derivatives have been investigated for their luminescent properties. Maroń et al. (2016) studied ruthenium(II) complexes with 8-hydroxyquinoline ligands, displaying interesting emission properties, indicating potential applications in materials science (Maroń et al., 2016).

Synthesis of Azo Dyes

7-Chloro-4,8-dimethylquinolin-2(1H)-one has been used in synthesizing azo dyes. Mirsadeghi et al. (2022) synthesized heteroarylazo dyes derived from 5-chloro-8-hydroxy quinoline, showcasing their spectral properties, which could have applications in dyeing and pigmentation technologies (Mirsadeghi et al., 2022).

Pro-Initiators for Polymerization

The compound's derivatives are also used in polymerization processes. Zhang et al. (2018) investigated bimetallic aluminum 5,6-dihydro-7,7-dimethyl quinolin-8-olates as pro-initiators for the ring-opening polymerization of ε-CL, indicating their utility in the field of polymer chemistry (Zhang et al., 2018).

Mechanism of Action

The mechanism of action of 7-chloro-4,8-dimethylquinolin-2(1H)-one is not available in the current resources .

Safety and Hazards

The safety and hazard information for 7-chloro-4,8-dimethylquinolin-2(1H)-one is not available in the current resources .

properties

IUPAC Name

7-chloro-4,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASKNUBMLMFPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4,8-dimethylquinolin-2(1H)-one

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